molecular formula C17H17NO5S B2734502 methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327180-91-5

methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2734502
CAS No.: 1327180-91-5
M. Wt: 347.39
InChI Key: NAQSIFCHYAWMPF-VBKFSLOCSA-N
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Description

Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate is a substituted acrylate ester characterized by three key functional groups:

  • A (4-methoxyphenyl)sulfonyl (MOS) group at position 2, which is electron-withdrawing and influences reactivity and solubility .
  • A methyl ester at the terminal position, affecting lipophilicity and hydrolysis kinetics.

The Z-configuration of the double bond (C2=C3) imposes steric constraints, which can alter molecular packing in crystalline states and reactivity in synthetic pathways . This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive acrylates and sulfonamide-based polymers .

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-14-8-10-15(11-9-14)24(20,21)16(17(19)23-2)12-18-13-6-4-3-5-7-13/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQSIFCHYAWMPF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves the reaction of aniline derivatives with methoxyphenyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate exhibit antimicrobial properties. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Pharmacological Potential

The compound's structure allows it to interact with multiple biological targets, making it a candidate for drug development. Its ability to form hydrogen bonds and engage in aromatic stacking interactions positions it as a promising pharmacophore for designing new therapeutic agents .

Industrial Applications

This compound is also relevant in industrial settings:

  • Polymer Synthesis: The compound can serve as an intermediate in synthesizing polymers due to its reactivity.
  • Dyes and Fragrances: Its unique chemical properties allow for applications in producing specialty chemicals, including dyes and fragrances .

Antibacterial Studies

A study conducted on derivatives of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, supporting its potential use as an antimicrobial agent .

Drug Development

Research focusing on the modification of the compound has shown promise in enhancing its efficacy against specific biological targets. By altering substituents on the phenyl rings or modifying the sulfonyl group, researchers aim to improve selectivity and potency in therapeutic applications .

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonyl Group

The sulfonyl group is a critical modulator of electronic and steric properties. Key analogs include:

Compound Name Sulfonyl Substituent Molecular Weight Key Properties/Applications Reference
Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate (Target Compound) 4-Methoxyphenyl (MOS) 361.41* Enhanced solubility in polar solvents; potential for π-π stacking
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate 3,4-Dimethylphenyl 345.42 Increased steric hindrance; reduced crystallinity
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate 4-Ethylphenyl 359.44* Higher lipophilicity; agrochemical applications

*Calculated based on molecular formula.

Analysis :

  • The 4-methoxyphenyl group (MOS) enhances electron density via the methoxy (-OCH₃) group, favoring interactions in polar environments compared to alkyl-substituted analogs (e.g., 4-ethylphenyl) .
  • 3,4-Dimethylphenyl derivatives exhibit reduced solubility due to steric bulk, limiting their utility in solution-phase reactions .
Variations in the Anilino Group

The anilino group’s substitution pattern impacts hydrogen-bonding and electronic effects:

Compound Name Anilino Substituent Molecular Weight Key Properties/Applications Reference
Target Compound Unsubstituted (C₆H₅NH) 361.41 Baseline reactivity for Suzuki couplings
(Z)-Methyl 3-(4-ethoxyanilino)acrylate 4-Ethoxy (C₆H₄OCH₂CH₃) 293.31 Increased electron donation; redshift in UV-Vis spectra
Ethyl (Z)-3-(4-methylanilino)oxalate 4-Methyl (C₆H₄CH₃) 307.33 Improved thermal stability; dye intermediate

Analysis :

  • Unsubstituted anilino (target compound) offers versatility in further functionalization, such as palladium-catalyzed cross-couplings .
Ester Group and Configuration Effects
Compound Name Ester Group Configuration Key Properties/Applications Reference
This compound (Target Compound) Methyl Z Steric hindrance slows hydrolysis
Methyl (E)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate Methyl E Higher reactivity in Diels-Alder reactions
Ethyl (Z)-3-(4-methylanilino)oxalate Ethyl Z Slower degradation in basic media

Analysis :

  • The Z-configuration in the target compound creates a sterically crowded environment, reducing susceptibility to enzymatic or hydrolytic cleavage compared to E-isomers .
  • Ethyl esters exhibit slower hydrolysis rates than methyl esters, which is critical for sustained-release formulations .

Biological Activity

Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.

  • Molecular Formula : C₁₇H₁₇NO₅S
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1327180-91-5

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.
  • Anticancer Activity : Research suggests that it may inhibit the growth of cancer cells through various mechanisms.
  • Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways.

The biological effects of this compound are believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and altered cell proliferation.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .

Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer properties of this compound. It was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. Notably, the compound exhibited cytotoxic effects at concentrations lower than those typically required for standard chemotherapeutic agents .

Anti-inflammatory Effects

In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylateAntimicrobial, anticancerEnzyme inhibition
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylateAnti-inflammatoryReceptor modulation

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